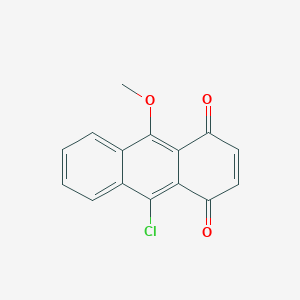
9-Chloro-10-methoxyanthracene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-10-methoxyanthracene-1,4-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pharmaceuticals. This compound, specifically, is characterized by the presence of a chlorine atom at the 9th position and a methoxy group at the 10th position on the anthracene core, along with a quinone structure at the 1,4-positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-methoxyanthracene-1,4-dione typically involves the chlorination and methoxylation of anthracene derivatives. One common method includes the following steps:
Chlorination: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 9th position.
Methoxylation: The chlorinated anthracene is then reacted with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the 10th position.
Oxidation: The resulting compound is oxidized using an oxidizing agent like potassium permanganate to form the quinone structure at the 1,4-positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-10-methoxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthracene derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
9-Chloro-10-methoxyanthracene-1,4-dione has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of fluorescent probes and sensors.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Dyes: Utilized in the production of dyes due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9-Chloro-10-methoxyanthracene-1,4-dione involves its interaction with molecular targets through its quinone structure. Quinones are known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s methoxy and chlorine substituents can influence its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethoxyanthracene-1,4-dione: Similar structure but with two methoxy groups instead of one chlorine and one methoxy group.
9-Chloroanthracene-1,4-dione: Lacks the methoxy group at the 10th position.
10-Methoxyanthracene-1,4-dione: Lacks the chlorine atom at the 9th position.
Uniqueness
9-Chloro-10-methoxyanthracene-1,4-dione is unique due to the combination of a chlorine atom and a methoxy group on the anthracene core, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
80490-15-9 |
|---|---|
Fórmula molecular |
C15H9ClO3 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
9-chloro-10-methoxyanthracene-1,4-dione |
InChI |
InChI=1S/C15H9ClO3/c1-19-15-9-5-3-2-4-8(9)14(16)12-10(17)6-7-11(18)13(12)15/h2-7H,1H3 |
Clave InChI |
GZIPPUHNGMAMND-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



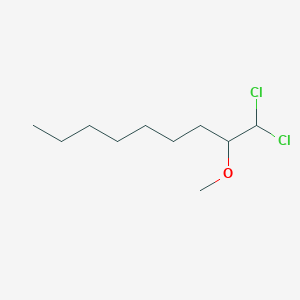
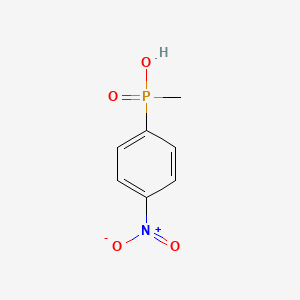
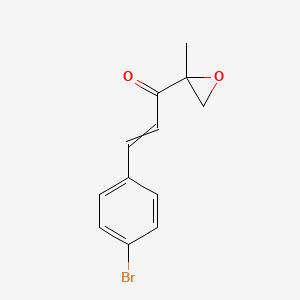
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
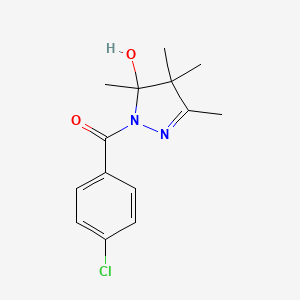
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
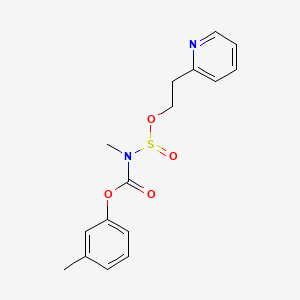
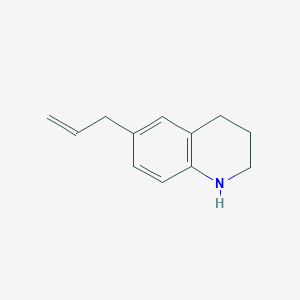
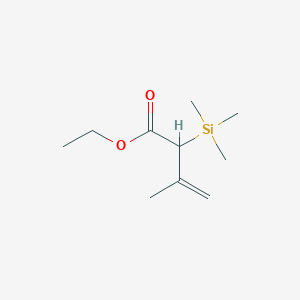
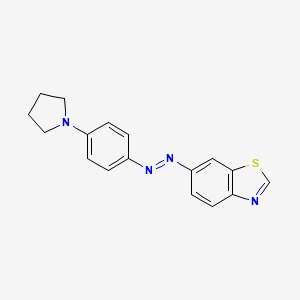
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
